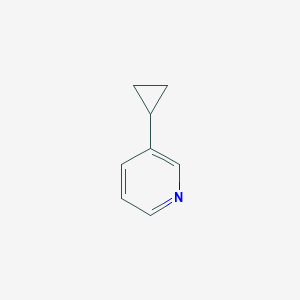

3-Cyclopropylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-8(6-9-5-1)7-3-4-7/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDSRFLAMJZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476190 | |

| Record name | 3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188918-72-1 | |

| Record name | 3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclopropylpyridine and Its Functionalized Analogues

Classical and Contemporary Approaches to the 3-Cyclopropylpyridine Core

The construction of the this compound scaffold can be achieved through two primary retrosynthetic disconnections: forming the cyclopropane (B1198618) ring on a pre-existing pyridine (B92270) ring or constructing the pyridine ring on a molecule already bearing a cyclopropyl (B3062369) group.

Direct Cyclopropanation Reactions on Pyridine Scaffolds

Direct cyclopropanation of the pyridine ring presents a formidable challenge due to the inherent aromaticity and electron-deficient nature of the pyridine nucleus. However, a notable approach involves the reaction of vinylpyridines with sulfur ylides. For instance, the reaction of 2- and 4-vinylpyridines with dimethylsulfonium methylide has been shown to produce the corresponding cyclopropylpyridines in yields ranging from 40-91%. acs.org This reaction is believed to proceed through a Michael-type addition of the ylide to the vinyl group, followed by an intramolecular displacement to form the cyclopropane ring. acs.org

Recent advancements have also explored dearomative reactions as a pathway to cyclopropanation. researchgate.net While not a direct cyclopropanation of the aromatic system in its ground state, these methods involve the activation of the N-heteroarene, followed by a dearomative addition of a sulfur ylide to generate cyclopropane-fused N-heterocycles. researchgate.net Another strategy involves the electrocatalytic cyclopropanation of active methylene (B1212753) compounds with alkenes, which has been shown to be effective for styrenes and other (hetero)aryl-substituted alkenes, including those with pyridine moieties. xmu.edu.cn

Cyclization Strategies for Pyridine Ring Formation Bearing a Cyclopropyl Group

An alternative and often more versatile approach involves the construction of the pyridine ring from acyclic or carbocyclic precursors that already contain a cyclopropyl group. This strategy allows for greater control over the substitution pattern of the final pyridine ring.

One established method involves the condensation of a β-dicarbonyl compound with an enamine or a related species. For example, the synthesis of 2-cyclopropylpyridine (B3349194) has been achieved through a multi-step sequence starting from the reaction of ethyl cyclopropylcarboxylate with acetone, followed by a series of transformations including amination and cyclization.

More contemporary methods utilize transition metal-catalyzed reactions. Gold-catalyzed intermolecular tandem cyclization/[4+3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones has been developed for the synthesis of complex fused indolizine (B1195054) scaffolds. rsc.orgrsc.org This reaction proceeds through the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack of the pyridine nitrogen and subsequent cyclization. rsc.org Another innovative approach is the NaOH-promoted cascade cyclization of cyclopropyl esters with unsaturated imines, providing access to cyclopenta[c]pyridine derivatives. acs.org This method is notable for its use of a simple and inexpensive catalyst. acs.org Rhodium(III)-catalyzed regioselective synthesis of pyridines from alkenes and α,β-unsaturated oxime esters also represents a powerful tool for constructing substituted pyridines. nih.gov

Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted 3-cyclopropylpyridines is crucial for structure-activity relationship studies in medicinal chemistry and materials science. Halogenated derivatives, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions.

Synthesis of Halogenated 3-Cyclopropylpyridines

The introduction of halogen atoms onto the this compound scaffold can be achieved through various methods, depending on the desired regiochemistry.

The synthesis of 2-bromo-3-cyclopropylpyridine (B580542) can be accomplished through several routes. One common strategy involves the bromination of a suitable precursor. Information on the specific synthesis of 2-bromo-3-cyclopropylpyridine is available from commercial suppliers, indicating its accessibility as a chemical intermediate. glpbio.comnih.gov The CAS number for this compound is 944718-27-8.

A general approach to substituted pyridines that could be adapted for this synthesis is the palladium-catalyzed reaction of alkenes. rsc.org While specific examples for 2-bromo-3-cyclopropylpyridine are not detailed in the provided search results, this methodology offers a potential pathway.

The synthesis of 4-bromo-3-cyclopropylpyridine (B3231068) is also of significant interest. The molecular formula for this compound is C8H8BrN. uni.lu Its CAS number is 1357094-98-4. bldpharm.com Synthetic routes to this compound likely involve the bromination of this compound at the 4-position or the construction of the pyridine ring from a pre-brominated cyclopropyl-containing precursor. A patent describes a process for the preparation of 4-bromophenyl derivatives, which, while not directly for 4-bromo-3-cyclopropylpyridine, outlines general methodologies for the bromination of aromatic systems that could be applicable. google.com Another patent details the preparation of 4-bromo-3-alkylphenyl ethers, which involves vapor-phase bromination to achieve regioselectivity. google.com

Boronic Acid and Ester Synthesis for Cross-Coupling Applications of Cyclopropylpyridines

Synthesis of 2-Cyclopropylpyridine-3-boronic Acid Pinacol (B44631) Ester

2-Cyclopropylpyridine-3-boronic acid pinacol ester is a valuable reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2-cyclopropyl-3-pyridyl moiety into complex molecules. cymitquimica.commyskinrecipes.com The pinacol ester provides stability and improves solubility, facilitating its use in organic synthesis. cymitquimica.com

While specific routes to the 2-cyclopropyl-3-boronic acid isomer are proprietary or less documented in general literature, a general and efficient one-pot, three-step methodology has been developed for structurally related cyclopropyl boronic acid pinacol esters starting from propargylic silyl (B83357) ethers. strath.ac.uk This process illustrates a modern approach to constructing the cyclopropyl boronic ester functionality. The key steps are:

Hydroboration: A terminal acetylene (B1199291) undergoes hydroboration catalyzed by Schwartz's Reagent. strath.ac.uk

Cyclization: The subsequent addition of more Schwartz's Reagent and a Lewis acid mediates the cyclization of the neighboring silyl ether. strath.ac.uk

Formation: This sequence yields the desired cyclopropyl boronic acid pinacol ester. strath.ac.uk

This methodology is notable for its ability to accommodate a range of substituents, including aromatic, aliphatic, and even spiro-substituted cyclopropyl rings. strath.ac.uk

Below is a table summarizing the conceptual steps for this one-pot synthesis.

| Step | Action | Reagents | Outcome |

| 1 | Hydroboration | Schwartz's Reagent | Intermediate formation |

| 2 | Cyclization | Schwartz's Reagent, Lewis Acid | Ring formation |

| 3 | Final Product | - | Cyclopropyl boronic acid pinacol ester |

This table is based on a general methodology for related compounds. strath.ac.uk

Novel Synthetic Routes and Process Optimization for this compound Precursors

The efficient synthesis of this compound often relies on the availability of well-defined precursors. Novel synthetic routes and process optimization are critical for making these precursors available on a larger scale in a cost-effective, safe, and environmentally friendly manner. gd3services.comvapourtec.com

Process optimization in active pharmaceutical ingredient (API) synthesis involves refining existing production methods or developing new ones to enhance efficiency. gd3services.com Key objectives include minimizing the number of synthetic steps, maximizing reaction yields, using readily available starting materials, avoiding hazardous reagents, and eliminating purification steps like silica (B1680970) gel chromatography. gd3services.com

A common precursor for cyclopropylpyridines is a halogenated pyridine, such as 2,3-dichloropyridine (B146566), which can be reacted with a cyclopropylating agent. lookchem.com For instance, the synthesis of 2-chloro-3-cyclopropylpyridine (B1323058) can be achieved via the reaction of 2,3-dichloropyridine with cyclopropylmagnesium bromide in the presence of an iron(III)-acetylacetonate catalyst. lookchem.com

Novel synthetic strategies focus on improving upon these established methods. This can involve:

Developing New Catalytic Systems: Investigating new palladium catalysts for cross-coupling reactions can lead to milder reaction conditions and higher yields. rsc.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up production compared to traditional batch processes. rsc.org

Green Chemistry Approaches: A patent for the synthesis of pyridine-N-oxides, common intermediates, highlights a process that avoids dangerous reagents and complex purification, thereby being more suitable for large-scale production. google.com This process emphasizes pH adjustment to facilitate the separation of by-products, which improves both purity and yield. google.com

The following table outlines key goals in process optimization for chemical synthesis.

| Optimization Goal | Description | Benefit |

| Increase Yield | Maximize the conversion of reactants to the desired product. | Higher output, lower cost per unit. vapourtec.com |

| Reduce Steps | Combine multiple transformations into one pot or redesign the route. | Faster production, less waste, lower energy use. gd3services.com |

| Improve Safety | Replace highly hazardous reagents with safer alternatives. | Reduced risk for operators and the environment. gd3services.com |

| Enhance Purity | Minimize side reactions to simplify purification. | Lower costs associated with purification and waste disposal. google.com |

Comparative Analysis of Synthetic Efficiencies and Regioselectivity in this compound Production

The production of specifically substituted pyridines like this compound presents a challenge in controlling regioselectivity—the ability to functionalize a specific position on the pyridine ring. beilstein-journals.org Different synthetic methods offer varying degrees of efficiency and regiochemical control.

The synthesis of substituted pyridines often involves either building the ring with the desired substituents already in place or functionalizing a pre-existing pyridine ring. The latter approach can be complicated by the electronic nature of the pyridine ring, which can make certain positions difficult to functionalize selectively. beilstein-journals.org

A comparative analysis of different methods for preparing related bromo(cyclopropyl)pyridines provides insight into the trade-offs between yield, scalability, and purity.

Suzuki-Miyaura Coupling: This method involves the cross-coupling of a bromopyridine with a cyclopropylboronic acid (or vice versa). It can offer good yields (around 70%) but is often limited by the high cost and potential toxicity of palladium catalysts, which can make it less suitable for large-scale industrial production.

Sandmeyer Reaction: This classical method can be used to convert an aminocyclopropylpyridine to a bromocyclopropylpyridine. It has been shown to provide high yields (up to 76%) and high purity, making it a preferred industrial method due to its scalability and the low cost of reagents.

Direct Bromination: Direct electrophilic bromination of a cyclopropylpyridine often requires harsh conditions and can suffer from poor regioselectivity, leading to mixtures of products and lower yields (around 50%).

Computational chemistry, using tools like Density Functional Theory (DFT), is increasingly used to predict the regioselectivity of reactions on pyridine rings. beilstein-journals.org By calculating the activation energies for reactions at different positions, researchers can predict the most likely outcome and guide the selection of synthetic routes, potentially reducing the need for extensive experimental screening. beilstein-journals.org

The table below compares different synthetic strategies for a functionalized cyclopropylpyridine, highlighting key performance indicators.

| Synthetic Method | Typical Yield | Scalability | Purity | Key Considerations |

| Suzuki Coupling | ~70% | Low to Moderate | >90% | High catalyst cost, potential for debromination side reactions. |

| Sandmeyer Reaction | ~76% | High | >95% | Preferred industrial method, sensitive to temperature. |

| Direct Bromination | ~50% | Moderate | 80–85% | Challenges with regioselectivity, may require harsh conditions. |

Mechanistic Insights and Reactivity Profiles of 3 Cyclopropylpyridine Scaffolds

Electronic and Steric Influence of the Cyclopropyl (B3062369) Group on Pyridine (B92270) Reactivity

The cyclopropyl group, with its unique strained ring structure and electronic properties, significantly impacts the reactivity of the pyridine ring. The carbon-carbon bonds within the cyclopropyl ring possess a high degree of p-character, allowing for electronic interaction with the adjacent aromatic system. This can influence the electron density of the pyridine ring, affecting its susceptibility to both electrophilic and nucleophilic attack. acs.org

Pyridine Ring Functionalization: Electrophilic and Nucleophilic Transformations of 3-Cyclopropylpyridine

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic substitution. uoanbar.edu.iqlibretexts.org This effect is further modulated by the electronic nature of substituents.

Substitution Reactions on the Pyridine Nucleus

Electrophilic Aromatic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution, requiring harsh reaction conditions. uoanbar.edu.iqmatanginicollege.ac.in When such reactions do occur, substitution is typically directed to the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions is electronically disfavored due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqslideshare.net The presence of the cyclopropyl group at the 3-position further influences the regioselectivity of electrophilic attack.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqmatanginicollege.ac.in Halogenated 3-cyclopropylpyridines are valuable substrates for nucleophilic aromatic substitution reactions, where the halogen acts as a leaving group. For example, the bromine atom in 5-bromo-N-cyclopropylpyridine-3-sulfonamide can be displaced by various nucleophiles like amines, thiols, and alkoxides. The ease of these substitutions is influenced by the nature of the nucleophile and the reaction conditions.

Oxidation and Reduction Pathways of this compound Derivatives

The pyridine nitrogen can be oxidized to form N-oxides using oxidizing agents like peracids. matanginicollege.ac.inabertay.ac.uk Pyridine N-oxides exhibit altered reactivity, with the N-oxide group activating the ring towards both electrophilic and nucleophilic substitution, particularly at the 4-position. matanginicollege.ac.inabertay.ac.uk The oxygen atom can later be removed by reduction. matanginicollege.ac.in

Reduction of the pyridine ring in this compound derivatives can be achieved using various reducing agents. Catalytic hydrogenation or reduction with agents like sodium in ethanol (B145695) can lead to the corresponding piperidine. uoanbar.edu.iq The choice of reducing agent is critical; for instance, sodium borohydride (B1222165) is a milder reducing agent often used for the reduction of aldehydes and ketones to alcohols. libretexts.orgyoutube.com

A study on the cytochrome P450 catalyzed oxidation of a 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (B119215) derivative identified N-cyclopropyl-N-oxides and an N-cyclopropylpyridinium species as metabolites, indicating that both the nitrogen and the cyclopropyl group can be sites of oxidative transformation. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated 3-Cyclopropylpyridines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated 3-cyclopropylpyridines are excellent substrates for these transformations. eie.grnih.govresearchgate.netnih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, have broad applications in the synthesis of complex organic molecules. eie.grnih.gov

The reactivity of the halogen in these coupling reactions is a key factor, with the general trend being I > OTf > Br >> Cl. wikipedia.org Palladium complexes are the most commonly used catalysts for these reactions. musechem.comnih.govchemrxiv.orgrsc.org The mechanism typically involves three key steps: oxidative addition of the organohalide to the low-valent metal center, transmetalation with an organometallic reagent, and reductive elimination to form the coupled product and regenerate the catalyst. chemrxiv.orglibretexts.org

Suzuki-Miyaura Coupling Reactions with Cyclopropylboronic Acid and Pyridine Halides

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgmusechem.comlibretexts.org In the context of this compound, this reaction can be used to either introduce the cyclopropyl group onto a halogenated pyridine or to further functionalize a halogenated this compound.

For instance, 5-bromo-N-cyclopropylpyridine-3-sulfonamide can participate in Suzuki-Miyaura coupling reactions to form more complex molecules. The general scheme involves the reaction of the bromo-substituted pyridine with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Aryl Halide (e.g., 5-Bromo-N-cyclopropylpyridine-3-sulfonamide) | Organoboron Compound (e.g., Phenylboronic acid) | Palladium Complex (e.g., Pd(PPh₃)₄) | Aryl-Aryl Coupled Product | wikipedia.org |

| Pyridine Halide | Cyclopropylboronic Acid | Palladium Complex | This compound | wikipedia.org |

Ring-Opening Reactions of the Cyclopropyl Moiety in this compound Systems

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radical species and often lead to the formation of more complex cyclic or acyclic structures. nih.govorganic-chemistry.orgnih.govresearchgate.net

The high bond dissociation energy of the cyclopropyl C-H bond (around 106 kcal/mol) can make direct C-H activation challenging. nih.gov However, the ring strain facilitates cleavage of the C-C bonds. nih.gov For example, donor-acceptor cyclopropanes readily undergo nucleophilic ring-opening. nih.govresearchgate.net In the context of this compound, the pyridine ring itself can act as an internal nucleophile or influence the reactivity of the cyclopropyl group towards external reagents.

Research has shown that 2-(1-alkynyl-cyclopropyl)pyridines can undergo gold-catalyzed ring-opening reactions with various nucleophiles to afford indolizine (B1195054) derivatives. researchgate.net Another study demonstrated that the reaction of dimethylsulfonium methylide with 2- and 4-vinylpyridines yields the corresponding cyclopropylpyridines, and the potential for nucleophilic ring-opening of these products was noted. acs.org The specific conditions and the nature of the substituents on both the pyridine and cyclopropyl rings dictate the outcome of these ring-opening reactions. organic-chemistry.org

Investigation of Carbene Intermediates and Decomposition Mechanisms from this compound Precursors

The study of carbene intermediates derived from this compound precursors is a specialized area of research that delves into the generation and subsequent reactivity of these highly energetic species. While direct experimental investigation specifically targeting carbene formation from this compound is not extensively documented in publicly available literature, mechanistic insights can be extrapolated from the well-established chemistry of analogous cyclopropyl carbenes and the thermal and photochemical behavior of related heterocyclic systems.

The generation of a carbene intermediate from a this compound scaffold would likely involve a precursor such as a 3-(cyclopropyldiazomethyl)pyridine or the corresponding tosylhydrazone salt. Decomposition of such precursors, typically induced thermally, photochemically, or through metal catalysis, would lead to the extrusion of nitrogen gas and the formation of a transient 3-pyridylcyclopropylcarbene.

The subsequent decomposition and reactivity profile of this carbene intermediate are of significant interest. Based on studies of other cyclopropyl carbenes, two primary reaction pathways are anticipated: intramolecular C-H insertion and ring expansion. acs.org

Intramolecular C-H Insertion: The carbene could insert into one of the C-H bonds of the cyclopropane (B1198618) ring, leading to the formation of a bicyclo[1.1.0]butane derivative. Alternatively, insertion into a C-H bond of the pyridine ring could occur, though this is generally less favored.

Ring Expansion: A more common and well-documented reaction for cyclopropyl carbenes is the rearrangement via ring expansion to form cyclobutene (B1205218) derivatives. acs.org In the case of a 3-pyridylcyclopropylcarbene, this would be expected to yield a 1-(3-pyridyl)cyclobutene. Computational studies on the rearrangement of cyclopropyl carbenes have indicated that the direction of ring opening is influenced by the substitution pattern on the cyclopropane ring, with a preference for the migration of the least substituted bond. acs.org

Flash Vacuum Pyrolysis (FVP) as a Potential Method: Flash vacuum pyrolysis is a powerful technique for studying unimolecular gas-phase reactions at high temperatures and low pressures, often leading to the formation of reactive intermediates like carbenes. scripps.eduuq.edu.au While specific FVP studies on this compound are not readily found, the FVP of related compounds can provide a model for its potential decomposition. For instance, the pyrolysis of cyclopropylglyoxylic acid has been used to generate cyclopropylhydroxycarbene, which was then studied by matrix isolation spectroscopy. researchgate.net A similar approach with a suitable this compound derivative could potentially generate the corresponding carbene and allow for the characterization of its decomposition products.

Influence of the Pyridine Ring: The electron-withdrawing nature of the pyridine ring is expected to influence the stability and reactivity of the carbene intermediate. It could affect the rate of formation of the carbene and modulate the branching ratio between the different decomposition pathways. Further computational and experimental studies are necessary to fully elucidate the mechanistic details and reactivity profiles of carbene intermediates derived from this compound scaffolds.

Advanced Spectroscopic and Analytical Characterization of 3 Cyclopropylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Cyclopropylpyridine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each proton and carbon atom can be obtained.

Proton NMR (¹H NMR) spectroscopy provides precise information about the number and electronic environment of the hydrogen atoms in this compound. The protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group exhibit characteristic chemical shifts.

The protons on the pyridine ring are typically found in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. Their specific shifts are influenced by the position of the cyclopropyl substituent. The protons of the cyclopropyl ring itself appear in the upfield region, characteristically between δ 0.8 and 1.2 ppm. The methine proton of the cyclopropyl group will have a distinct chemical shift compared to the methylene (B1212753) protons.

A representative analysis of the ¹H NMR spectrum would show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The integration of these signals provides the ratio of the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | ~8.4 | Singlet or Doublet |

| Pyridine H-4 | ~7.5 | Doublet of Doublets |

| Pyridine H-5 | ~7.2 | Doublet of Doublets |

| Pyridine H-6 | ~8.5 | Doublet |

| Cyclopropyl CH | ~1.9 | Multiplet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. savemyexams.combhu.ac.in

The carbon atoms of the pyridine ring resonate in the downfield region, typically between δ 120 and 150 ppm. The carbon atom to which the cyclopropyl group is attached (C-3) will have a specific chemical shift influenced by the substituent. The carbons of the cyclopropyl ring are found at significantly higher field, with chemical shifts generally below 20 ppm, a characteristic feature of strained ring systems. organicchemistrydata.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~150 |

| Pyridine C-3 | ~138 |

| Pyridine C-4 | ~133 |

| Pyridine C-5 | ~123 |

| Pyridine C-6 | ~147 |

| Cyclopropyl CH | ~15 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To establish the precise connectivity between protons and carbons and to resolve any signal overlap, advanced two-dimensional (2D) NMR techniques are employed. ucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. creative-biostructure.commnstate.edulibretexts.org For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the cyclopropyl group, confirming their relative positions. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduuio.no It is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the proton at C-2 of the pyridine ring will show a cross-peak with the C-2 carbon signal.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. thermofisher.commeasurlabs.com This allows for the determination of the precise molecular formula of this compound (C₈H₉N), distinguishing it from other compounds with the same nominal mass. The calculated exact mass of this compound is 119.0735 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for analyzing reaction mixtures during the synthesis of this compound. They allow for the identification and quantification of the desired product, as well as any byproducts, unreacted starting materials, or impurities. eurl-pesticides.eueurl-pesticides.eu For example, in a synthetic reaction, LC-MS or GC-MS could be used to monitor the consumption of reactants and the formation of this compound, and to identify potential side-products such as isomers or compounds resulting from the opening of the cyclopropane (B1198618) ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are powerful for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. sintef.com

Fourier Transform Infrared (FTIR) spectroscopy is a technique based on the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. jascoinc.com For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. japer.in The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of its constituent functional groups. americanpharmaceuticalreview.com

For this compound, the key functional groups are the pyridine ring and the cyclopropyl substituent. The expected characteristic IR absorption bands are detailed below.

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Cyclopropyl Group Vibrations: The cyclopropyl group has distinct vibrational modes. The C-H stretching vibrations of the CH₂ and CH groups in the ring are expected in the 3100-2900 cm⁻¹ range. The CH₂ scissoring vibration is typically observed around 1450 cm⁻¹.

C-C Stretching: The stretching vibration of the C-C bond connecting the cyclopropyl group to the pyridine ring is expected in the fingerprint region of the spectrum.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |

| Cyclopropyl Group | C-H Stretch | 3100 - 2900 |

| Cyclopropyl Group | CH₂ Scissoring | ~1450 |

| Inter-ring Bond | C-C Stretch | 1200 - 1000 |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR spectroscopy. It involves the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational frequencies of the molecule. nih.gov A key requirement for a vibration to be Raman active is that it must cause a change in the polarizability of the molecule.

Raman spectroscopy is particularly effective for observing symmetric vibrations and non-polar bonds, which may be weak or absent in an IR spectrum. For this compound, strong Raman signals are expected for the symmetric breathing modes of the pyridine ring.

Pyridine Ring Modes: The symmetric "ring breathing" vibration, a collective in-phase expansion and contraction of the ring, typically produces a strong and sharp band in the Raman spectrum, often near 1000 cm⁻¹. Other ring stretching and deformation modes are also Raman active.

Cyclopropyl Ring Modes: The cyclopropyl group also has a characteristic ring breathing mode, which is expected to be Raman active. C-H stretching and bending vibrations will also be present. researchgate.net

Symmetry and Complementarity: Due to the different selection rules, the combination of FTIR and Raman spectra provides a more complete picture of the vibrational characteristics of this compound. rsc.org

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring | Symmetric Ring Breathing | ~1030 - 990 |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Pyridine Ring | Ring Deformations | 800 - 600 |

| Cyclopropyl Group | Ring Breathing | ~1200 |

| Cyclopropyl Group | C-H Stretch | 3100 - 2900 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an experimental science that provides the most definitive information about the three-dimensional structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, and bond angles within the crystal lattice. libretexts.org

While specific crystal structure data for this compound itself is not available in the reviewed literature, a study on a related derivative, 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, illustrates the type of data obtained from such an analysis. researchgate.net In that study, crystals suitable for X-ray diffraction were grown, and the data was collected on a Bruker SMART system. researchgate.net The analysis revealed the crystal system, space group, and unit cell dimensions, providing unambiguous structural confirmation. researchgate.net This technique is crucial for understanding intermolecular interactions and packing in the solid state.

Table 3: Example Crystallographic Data for a this compound Derivative (3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.6306 (12) |

| b (Å) | 7.799 (5) |

| c (Å) | 16.0113 (11) |

| α (°) | 90 |

| β (°) | 119.0440 (10) |

| γ (°) | 90 |

| Z (molecules/unit cell) | 8 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. For pyridine and its derivatives, reverse-phase HPLC is a common approach. helixchrom.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with buffer additives. thermofisher.com

Purity assessment of this compound by HPLC would involve developing a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or synthesis byproducts. UV detection is highly suitable, as the pyridine ring possesses a strong chromophore. helixchrom.com

Table 4: Representative HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov Given its likely volatility and thermal stability, this compound is an excellent candidate for GC analysis. This method is highly effective for assessing purity and quantifying the compound.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. A common column choice for analyzing nitrogen-containing heterocyclic compounds would be a mid-polarity column.

Table 5: Representative GC Method for this compound Analysis

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60°C (1 min), ramp at 10°C/min to 280°C (5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split |

Computational Chemistry and Theoretical Modeling of 3 Cyclopropylpyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. ornl.gov These first-principles methods, which solve the Schrödinger equation with approximations, allow for the prediction of molecular properties without prior experimental data. ornl.gov For systems like 3-cyclopropylpyridine, these calculations provide insights into its stability, electronic properties, and potential for chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. arxiv.org It is particularly effective for geometry optimization, the process of finding the most energetically stable arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. atomistica.online This process iteratively adjusts atomic coordinates to minimize the total energy of the system. atomistica.online

For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or def2-TZVP, can be employed to determine its optimal three-dimensional structure. nih.govnrel.gov The geometry optimization process identifies the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Furthermore, DFT is used to map the energy landscape, which describes the energy of the molecule as a function of its geometry. By systematically changing specific coordinates, such as the dihedral angle between the cyclopropyl (B3062369) and pyridine (B92270) rings, a potential energy profile can be generated. This profile reveals the energies of different conformers and the energy barriers for interconversion between them, identifying stable isomers and transition states. nih.govmissouri.edu For instance, in related heteroaryl cyclopropanes, DFT studies have explored the rotational energy profiles to determine the most stable conformations, such as the "bisected" conformation where the overlap between the cyclopropyl group and the aromatic π-system is maximized. nih.govmissouri.edu

Table 1: Illustrative DFT Geometry Optimization Parameters for this compound

| Parameter | Optimized Value (B3LYP/6-31G(d)) |

| C(pyridine)-C(cyclopropyl) Bond Length | 1.49 Å |

| Pyridine Ring C-N Bond Length | 1.34 Å |

| Cyclopropyl C-C Bond Length | 1.51 Å |

| Dihedral Angle (Pyridine-Cyclopropyl) | ~0° or ~180° (bisected conformations) |

| Note: This table presents typical, illustrative values based on calculations of similar structures. Actual values would be obtained from a specific DFT calculation. |

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ornl.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties. nih.govrsc.org

These methods are invaluable for predicting a range of electronic properties of this compound. This includes, but is not limited to, ionization potential, electron affinity, and the energies of electronic excited states. rsc.orgmdpi.com For example, ab initio calculations can be used to simulate electronic absorption spectra by determining the vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states. rsc.orgjoaquinbarroso.com Such predictions are crucial for interpreting experimental spectroscopic data and understanding the photophysical behavior of the molecule.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The conformational flexibility of this compound is primarily dictated by the rotation of the cyclopropyl group relative to the pyridine ring. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that connect them on the potential energy surface (PES). researchgate.netnih.gov

The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometric parameters. For this compound, a key coordinate is the dihedral angle defining the orientation of the cyclopropyl ring. Computational methods, such as DFT (e.g., M06-2X/cc-pVTZ), can be used to scan this dihedral angle and calculate the relative energies of the resulting geometries. researchgate.net

Studies on analogous molecules, like 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, show that there are typically two low-energy, bisected conformations where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring. nih.govmissouri.edu These conformations maximize the electronic interaction between the Walsh orbitals of the cyclopropyl group and the π-system of the pyridine ring. The potential energy scan reveals the energy barriers separating these stable conformers, providing insight into the molecule's dynamics at different temperatures. missouri.edu

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) |

| M1 (Bisected) | ~0° | 0.00 |

| M2 (Bisected) | ~180° | 0.5 - 2.0 |

| Transition State | ~90° | 4.0 - 6.0 |

| Note: This table provides an illustrative example based on studies of similar compounds. nih.govmissouri.edu The exact energies depend on the level of theory and basis set used. |

Prediction of Spectroscopic Parameters: Theoretical NMR Chemical Shifts (GIAO/DFT, HF)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. libretexts.org Computational chemistry can predict NMR chemical shifts, aiding in the assignment of experimental spectra and confirming molecular structures. conicet.gov.ar The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT (GIAO/DFT) or Hartree-Fock (HF) theory. researchgate.net

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. To obtain the chemical shifts (δ), the calculated shielding values (σ) are referenced against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). libretexts.orgnih.gov The accuracy of the prediction depends on the chosen functional, basis set (e.g., 6-311+G(2d,p)), and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov For complex molecules, using multiple standards for sp2 and sp3 carbons can improve accuracy. conicet.gov.ar

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted δ (ppm) (GIAO/B3LYP/6-311G(d,p)) | Experimental δ (ppm) |

| Pyridine C2 | 148.5 | 147.8 |

| Pyridine C3 | 138.0 | 137.2 |

| Pyridine C4 | 134.1 | 133.5 |

| Pyridine C5 | 123.9 | 123.3 |

| Pyridine C6 | 150.2 | 149.6 |

| Cyclopropyl CH | 15.8 | 15.1 |

| Cyclopropyl CH₂ | 9.5 | 8.9 |

| Note: This table is illustrative. Predicted values are hypothetical, based on the expected accuracy of GIAO/DFT calculations. conicet.gov.arresearchgate.net |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule can be predicted by analyzing its electronic properties, particularly the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). uni-muenchen.dewikipedia.org

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. mhko.science It reveals the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. uni-muenchen.de For this compound, the MEP map would show a region of negative potential (typically colored red or yellow) around the nitrogen atom, corresponding to its lone pair of electrons. This site is the most likely to be protonated or attacked by an electrophile. The rest of the aromatic ring and the cyclopropyl group would exhibit less negative or slightly positive potential (blue or green), indicating lower reactivity towards electrophiles. researchgate.netcomputationalscience.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are key to understanding chemical reactivity. pku.edu.cn

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to have significant contributions from the pyridine ring's π-system.

LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to act as an electrophile. The LUMO is likely to be a π* anti-bonding orbital of the pyridine ring.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. mdpi.comnih.gov

Computational Studies on Reaction Mechanisms and Transition States of this compound Derivatives

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map the entire reaction pathway from reactants to products, including the high-energy transition states. mdpi.com DFT calculations are frequently used to locate the structures of transition states and calculate the activation energy barriers, which determine the reaction rate. mdpi.com

For derivatives of this compound, computational studies can investigate various reactions. For example, in the synthesis of more complex molecules via Suzuki-Miyaura coupling, computational modeling can help understand the catalytic cycle and the role of different ligands and reaction conditions. Similarly, for reactions like 1,3-dipolar cycloadditions involving a derivative, DFT can be used to distinguish between different possible pathways (e.g., stepwise vs. concerted) and predict the regio- and stereoselectivity of the product. mdpi.com By calculating the energies of all intermediates and transition states, a complete energy profile of the reaction can be constructed, providing deep mechanistic insight that is often difficult to obtain experimentally. mdpi.com

Applications of 3 Cyclopropylpyridine in Contemporary Organic Synthesis

3-Cyclopropylpyridine as a Versatile Synthetic Building Block

This compound serves as a fundamental starting material for the synthesis of a wide array of more complex molecules. Its derivatives are particularly significant in medicinal chemistry and materials science. The cyclopropyl (B3062369) moiety can influence the parent molecule's conformation, metabolic stability, and binding affinity to biological targets.

Researchers have utilized derivatives such as 2,6-dichloro-3-cyclopropylpyridine (B578732) as building blocks for creating novel compounds. This dichloro-derivative allows for selective functionalization at the chloro-substituted positions, providing a pathway to diverse molecular architectures. Similarly, 3-cyclopropylpicolinaldehyde, synthesized from this compound, acts as a crucial building block in various organic transformations. smolecule.com The aldehyde group can undergo a multitude of reactions, including condensations and oxidations, to yield more complex structures.

The versatility of this compound extends to its use in creating three-dimensional building blocks for fragment-based drug discovery. whiterose.ac.uk By incorporating features like a boronic acid protected as a BMIDA ester and a Boc-protected amine, chemists can design and synthesize novel 3-D cyclopropyl building blocks. whiterose.ac.uk These fragments are then used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build libraries of medicinally relevant compounds. whiterose.ac.uk

Table 1: Examples of this compound-Derived Building Blocks

| Building Block | CAS Number | Application |

| 2,6-Dichloro-3-cyclopropylpyridine | 1211529-21-3 | Synthesis of biologically active compounds. |

| 3-Cyclopropylpicolinaldehyde | 1256788-26-7 | Intermediate for further synthetic transformations. smolecule.com |

| 3-Amino-5-cyclopropylpyridine | 1314353-68-8 | Scaffold for small molecule synthesis. cymitquimica.com |

| 3-Bromo-2-cyclopropylpyridine | 944718-27-8 | Intermediate in medicinal chemistry. cymitquimica.com |

Role of this compound Intermediates in Multi-Step Syntheses

In multi-step synthetic sequences, intermediates derived from this compound play a pivotal role in achieving the final target molecule. A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.org The ability to form stable yet reactive intermediates is crucial for the successful execution of complex synthetic pathways.

The Zincke imine intermediate, formed from the reaction of pyridine (B92270) with 2,4-dinitrochlorobenzene followed by a nucleophilic amine, is a classic example of a reactive intermediate that can be harnessed for the functionalization of the pyridine ring. nih.gov This strategy allows for regioselective transformations at the C3 position of the pyridine ring, demonstrating the utility of pyridine-derived intermediates in complex syntheses. nih.gov

Table 2: Key Concepts in Multi-Step Synthesis

| Concept | Description | Relevance to this compound |

| Reaction Intermediate | A molecular entity formed in one step and consumed in a subsequent step. libretexts.org | This compound derivatives often form key intermediates in the synthesis of complex targets. researchgate.net |

| Rate-Determining Step | The slowest step in a reaction mechanism that limits the overall rate. libretexts.org | Identifying this step is crucial for optimizing syntheses involving this compound. |

| Energy Profile | A visual representation of the energy changes during a reaction. studysmarter.co.uk | Helps in understanding the feasibility and kinetics of each step in a multi-step synthesis. studysmarter.co.uk |

Strategic Incorporation of the this compound Moiety into Complex Molecular Architectures

The strategic placement of the this compound moiety within a larger molecule is a key tactic for modulating its biological activity and physicochemical properties. The cyclopropyl group, with its unique sp2-hybridized character within a three-membered ring, can act as a bioisostere for other groups and can introduce conformational rigidity.

A prominent example is the development of novel α4β2 nAChR partial agonists. researchgate.netnih.gov In these molecules, a cyclopropylpyridine ether scaffold is a versatile building block. nih.gov By incorporating a cyclopropane-containing side chain onto the 5-position of a pyridinyl-diazepane or a pyridinyl-diazabicyclo[2.2.1]heptane core, researchers have synthesized highly potent and selective α4β2* nAChR partial agonists. nih.gov These compounds have shown potential for the treatment of depression. nih.gov

Furthermore, the synthesis of complex polycyclic systems can be achieved through innovative strategies involving cyclopropylpyridine derivatives. Gold-catalyzed intermolecular tandem cyclization/[4 + 3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones provides an efficient route to researchgate.netCurrent time information in Bangalore, IN.oxazepino[5,4-a]indolizines. researchgate.net This demonstrates how the reactivity of both the cyclopropyl and pyridine moieties can be harnessed to construct intricate heterocyclic frameworks.

Table 3: Examples of Complex Molecules Incorporating the this compound Moiety

| Compound Class | Synthetic Strategy | Therapeutic Target/Application |

| α4β2-nAChR Partial Agonists | Suzuki couplings, ether synthesis | Neurological disorders, depression. researchgate.netnih.gov |

| researchgate.netCurrent time information in Bangalore, IN.Oxazepino[5,4-a]indolizines | Gold-catalyzed tandem cyclization/[4+3] cycloaddition | Construction of complex heterocyclic scaffolds. researchgate.net |

| Pyridine-3-carboxamides | Multi-step synthesis | CB2 receptor agonists for analgesia. bohrium.com |

Optimization of Synthetic Pathways Utilizing this compound Derivatives

One approach is the use of catalysis. For example, transition metal-catalyzed cross-coupling reactions are instrumental in functionalizing the pyridine ring. The choice of catalyst and reaction conditions can significantly impact the outcome of the synthesis. The development of efficient catalysts, such as N-heterocyclic carbene-Cu(I) complexes, has broadened the scope of reactions applicable to pyridine derivatives. beilstein-journals.org

Another optimization strategy involves the design of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel. This approach reduces the number of purification steps and improves atom economy. The synthesis of chromeno[3,2-c]pyridines through a one-pot, three-component reaction is an example of such a strategy. nih.gov

Furthermore, computational tools and machine learning are increasingly being used to predict reaction outcomes and optimize synthetic pathways. nih.gov These methods can help in selecting the most promising starting materials and reaction conditions, thereby accelerating the discovery and development of new molecules based on the this compound scaffold.

Table 4: Strategies for Optimizing Synthetic Pathways

| Strategy | Description | Example Application |

| Catalysis | Using a substance to increase the rate of a chemical reaction. | Transition metal-catalyzed cross-coupling reactions for functionalizing this compound. |

| One-Pot Reactions | Performing multiple reaction steps in a single reactor. | Three-component synthesis of chromeno[3,2-c]pyridines. nih.gov |

| Flow Chemistry | Performing reactions in a continuous flowing stream. | Can lead to improved safety, scalability, and product quality. |

| Computational Modeling | Using computer simulations to predict reaction outcomes. | Guiding the selection of reactants and conditions for synthesizing this compound derivatives. nih.gov |

Medicinal Chemistry and Biological Applications of 3 Cyclopropylpyridine Derivatives

Structure-Activity Relationship (SAR) Studies for Pharmacological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 3-cyclopropylpyridine derivatives influences their biological activity. These studies involve systematically modifying the molecule and assessing the impact on its interaction with pharmacological targets.

Key findings from SAR studies on this compound derivatives include:

Substitution on the Pyridine (B92270) Ring: The position and nature of substituents on the pyridine ring significantly affect activity. For instance, in the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the incorporation of a cyclopropane-containing side chain at the 5-position of the pyridine ring enhances selectivity for the α4β2 subtype over other nAChR subtypes. nih.govbarrowneuro.org Larger groups at this position generally improve selectivity for α4β2-nAChRs. acs.org

The Cyclopropyl (B3062369) Group: The cyclopropyl ring itself is a crucial element. Its rigid structure helps to enforce a specific orientation of side chains, which can be critical for optimal binding to a receptor. barrowneuro.orgacs.org This conformational restriction can also contribute to increased metabolic stability and enhanced potency. nih.gov

Modifications to Side Chains: Systematic alterations to side chains attached to the cyclopropylpyridine core have revealed important insights. For example, in a series of α4β2-nAChR partial agonists, modifications to a (2-methoxyethyl)cyclopropyl side chain were explored to improve metabolic stability while maintaining receptor selectivity. researchgate.net

Chirality: The stereochemistry of chiral centers within the molecule, particularly in side chains, can have a profound impact on biological activity. Enantiomerically pure compounds often exhibit significantly different potencies and selectivities.

These SAR studies have been instrumental in the rational design of more potent and selective ligands for various targets, guiding the development of novel therapeutic candidates. mdpi.com

Development of this compound-Based Therapeutic Agents

The this compound scaffold has served as a versatile building block for the creation of new therapeutic agents targeting a range of diseases. nih.gov

A significant area of research has focused on developing this compound derivatives as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in various central nervous system (CNS) disorders. nih.govnih.gov

Researchers have successfully designed and synthesized novel this compound derivatives that act as potent and highly selective α4β2-nAChR full or partial agonists. researchgate.net The 3-pyridyl ether scaffold bearing a cyclopropane-containing side chain has been a key structural motif in these efforts. nih.gov These compounds often exhibit subnanomolar binding affinities for α4β2-nAChRs and show excellent selectivity over other nAChR subtypes like α3β4 and α7. acs.orgnih.gov This selectivity is important for minimizing potential side effects associated with the activation of other receptor subtypes. barrowneuro.orgacs.org

Table 1: Binding Affinities and Functional Activities of Selected this compound Derivatives at nAChRs

| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

|---|---|---|---|---|

| Compound 15 | α4β2-nAChR | Subnanomolar | - | barrowneuro.org |

| Compound 18 | α4β2-nAChR | 0.40 | 20 | barrowneuro.org |

| Compound 21 | α4β2-nAChR | 0.5 - 51.4 | 15 - 50 | nih.gov |

| Compound 25 | α4β2-nAChR | 0.5 - 51.4 | 15 - 50 | nih.gov |

| Compound 26 | α4β2-nAChR | - | - | nih.gov |

| Compound 30 | α4β2-nAChR | 0.5 - 51.4 | Single-digit nanomolar | nih.govnih.gov |

| Compound 4d | α4β2-nAChR | Subnanomolar | 8.2 | researchgate.net |

Derivatives of this compound have shown promise as potential treatments for depression and psychosis. researchgate.netnih.govpocketdentistry.comnih.gov The development of α4β2-nAChR partial agonists, in particular, has been a key strategy in the search for novel antidepressants. nih.govnih.gov

For instance, certain chiral cyclopropane-containing compounds have been identified as selective α4β2-nAChR partial agonists with an antidepressant profile. nih.govresearchgate.net Preclinical studies, such as the mouse forced swim test, have demonstrated the antidepressant-like efficacy of these compounds. nih.gov Some derivatives have also exhibited a combined antidepressant and antipsychotic signature in behavioral assays. researchgate.net The mechanism of action for these effects is thought to be related to the modulation of dopaminergic and serotonergic systems, which are known to be involved in the pathophysiology of depression and schizophrenia. mdpi.comresearchgate.net

The interaction of this compound derivatives with metabolic enzymes, particularly the cytochrome P450 (CYP) family, is a critical aspect of their development as therapeutic agents. nih.govnih.gov The cyclopropyl group can influence metabolic stability, a desirable property in drug design. nih.gov

Studies have investigated the potential for these compounds to inhibit CYP enzymes. Understanding these interactions is crucial for predicting and avoiding potential drug-drug interactions when co-administered with other medications that are metabolized by the same CYP isoforms. nih.govnih.gov For example, assays are used to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of a specific CYP enzyme. evotec.com

The this compound scaffold has also been explored for its potential antimicrobial and anticancer properties. Pyridine derivatives, in general, are known to possess a wide range of biological activities, including antitumor and antimicrobial effects. mdpi.comnih.gov

Preliminary studies have suggested that some this compound derivatives exhibit antimicrobial activity, potentially by interfering with essential bacterial processes. In the realm of oncology, research has shown that compounds with similar structures can display cytotoxic effects against various cancer cell lines. mdpi.commdpi.com The mechanism of action may involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation. nih.gov For example, some pyridine derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), a potential target for cancer therapy. nih.gov Further research is ongoing to fully elucidate the antimicrobial and anticancer potential of this class of compounds. mdpi.comnih.gov

Table 2: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Target/Mechanism | Example Compounds/Derivatives | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial cell wall synthesis disruption | 4-Bromo-2-cyclopropylpyridine derivatives | |

| Anticancer | Cytotoxicity against cancer cell lines, PDE3 inhibition | Pyridine derivatives | nih.gov |

This compound Derivatives as Probes in Biochemical Research

Beyond their therapeutic potential, this compound derivatives also serve as valuable tools in biochemical research. These compounds can be used as chemical probes to study the function of specific biological targets and pathways. nih.govbeilstein-journals.org For example, some derivatives have been investigated for their potential use in the development of fluorescent probes. smolecule.com

The high affinity and selectivity of certain this compound derivatives for specific receptors, such as the α4β2-nAChR, make them excellent candidates for use as radioligands in positron emission tomography (PET) imaging studies. These radiolabeled probes can be used to visualize and quantify the distribution of these receptors in the living brain, providing valuable insights into their role in neurological and psychiatric disorders. The development of such probes is an active area of research.

Pharmacokinetic and Pharmacodynamic Considerations for this compound-Derived Drug Candidates

The successful development of a drug candidate hinges on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, essentially describing what the body does to the drug. Pharmacodynamics, on the other hand, describes what the drug does to the body, including its mechanism of action and the relationship between its concentration and the observed effect. frontiersin.org For drug candidates incorporating the this compound scaffold, understanding these properties is crucial for predicting their in vivo behavior and therapeutic potential. The inclusion of a cyclopropyl group can significantly and often favorably influence these PK and PD properties. researchgate.netnih.gov

A key challenge in drug discovery is designing molecules that can resist metabolic breakdown to ensure they remain in the body long enough to exert their therapeutic effect. The cyclopropyl group is a valuable tool in this regard. hyphadiscovery.comiris-biotech.de Due to its strained ring structure, the carbon-hydrogen bonds of a cyclopropyl group are shorter and stronger than those in other alkyl groups. researchgate.netnih.gov This inherent stability makes the group less susceptible to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family, which are major players in drug metabolism. hyphadiscovery.comontosight.ai By strategically placing a cyclopropyl group at a known metabolic "hotspot" on a drug candidate, medicinal chemists can block or slow down metabolic degradation, which can lead to an increased half-life, reduced plasma clearance, and improved oral bioavailability. researchgate.nethyphadiscovery.com For instance, replacing an N-ethyl group, which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de

From a pharmacodynamic perspective, the this compound structure can play a direct role in how a drug binds to its biological target. The rigid, three-dimensional nature of the cyclopropyl group can help to lock the drug molecule into a specific conformation that is ideal for fitting into the binding pocket of a target protein or receptor. iris-biotech.de This pre-organization can lead to a more entropically favorable binding event, thereby enhancing the drug's potency. researchgate.netiris-biotech.de Furthermore, the cyclopropyl group can engage in favorable hydrophobic interactions within the target's binding site, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further strengthening the interaction. researchgate.netiris-biotech.de These improved binding characteristics can also lead to greater selectivity for the intended target, which helps in reducing off-target effects. researchgate.net For example, in the development of novel α4β2-nicotinic acetylcholine receptor partial agonists, a chiral cyclopropane-containing side chain on a 3-pyridyl ether scaffold was shown to confer substantial subtype selectivity. nih.gov

To illustrate the impact of the this compound moiety and its derivatives on drug-like properties, the following table summarizes general findings from medicinal chemistry research. The data presented are representative and intended to highlight the strategic advantages of incorporating this chemical group.

| Compound Class/Target | Key Pharmacokinetic Findings | Key Pharmacodynamic Findings |

| Kinase Inhibitors | The cyclopropyl group can block metabolic oxidation, leading to improved metabolic stability in liver microsomes and increased oral bioavailability. hyphadiscovery.com | The rigid cyclopropyl linker can properly orient other functional groups for optimal binding to the kinase domain, enhancing potency (low nM IC50 values). iris-biotech.de |

| CNS Receptor Modulators | The modulated lipophilicity imparted by the this compound moiety can enhance permeability across the blood-brain barrier. researchgate.netontosight.ai | The cyclopropyl group can fit into specific hydrophobic pockets of the receptor, contributing to high binding affinity and selectivity over other receptor subtypes. researchgate.netnih.gov |

| Antiviral/Antibacterial Agents | Increased metabolic stability due to the cyclopropyl group can lead to a longer half-life, potentially allowing for less frequent dosing. hyphadiscovery.com | The unique stereoelectronic properties of the cyclopropyl ring can lead to novel binding interactions with viral or bacterial enzymes, enhancing inhibitory activity. researchgate.net |

Future Perspectives and Emerging Research Avenues for 3 Cyclopropylpyridine

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The synthesis and derivatization of heterocyclic compounds like 3-Cyclopropylpyridine are increasingly benefiting from the adoption of green and sustainable chemistry principles. researchgate.netnih.gov A significant trend is the integration of continuous flow chemistry, which offers substantial advantages over traditional batch processing, including enhanced safety, improved efficiency, and reduced waste. numberanalytics.comchim.itcinz.nz

Flow chemistry has emerged as a paradigm shift in organic synthesis, providing superior control over reaction parameters such as temperature, pressure, and mixing. springerprofessional.deresearchgate.net This precise control is particularly advantageous for the synthesis of heterocycles, enabling drastic acceleration of slow reactions, higher yields, and cleaner reaction profiles. springerprofessional.de For the synthesis of pyridine (B92270) derivatives, flow chemistry facilitates the use of hazardous reagents like carbon monoxide or gaseous precursors in a highly controlled and safer manner. chim.itcinz.nz Methodologies such as multicomponent reactions (MCRs), which are atom-economical and efficient, are well-suited for flow systems, allowing for the rapid generation of diverse pyridine-based molecular frameworks. bohrium.com The application of these principles to this compound can lead to more efficient and scalable production pathways.

Sustainable approaches also include the use of green catalysts, environmentally friendly solvents like aqueous ethanol (B145695), and energy-efficient techniques such as microwave-assisted synthesis. researchgate.netnih.govnih.gov Research has demonstrated the successful synthesis of pyridine derivatives using methods that eliminate the need for traditional purification techniques like chromatography, thus reducing solvent waste. researchgate.net These green protocols are expected to be adapted for the synthesis and functionalization of this compound, aligning its production with modern standards of environmental responsibility. rsc.orgucd.ie

| Method | Key Advantages for Pyridine Synthesis | Relevance for this compound |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, higher yields, reduced waste. numberanalytics.comchim.itspringerprofessional.de | Enables safer, more efficient, and scalable production and derivatization. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, product diversity from simple precursors. bohrium.com | Rapid generation of a library of this compound derivatives for screening. |

| Green Catalysts | Reusability, reduced toxicity, high efficiency under mild conditions. researchgate.netbohrium.com | Lowers environmental impact of synthesis and functionalization reactions. |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. nih.gov | Accelerates the synthesis of this compound and its analogues. |

Exploration of Novel Catalytic Systems for this compound Functionalization

Direct and selective functionalization of the pyridine ring is a significant challenge due to its electron-deficient nature. beilstein-journals.orgrsc.org However, modern synthetic chemistry is overcoming these hurdles through the development of novel catalytic systems, particularly those based on transition metals. These methods are crucial for creating derivatives of this compound with tailored properties.

C–H bond functionalization has become a powerful tool for modifying heterocycles without the need for pre-functionalized starting materials, enhancing step- and atom-economy. rsc.orgsigmaaldrich.com For pyridines, transition-metal-catalyzed reactions (using palladium, rhodium, cobalt, etc.) enable direct arylation, alkylation, and other substitutions at specific positions on the ring. beilstein-journals.orgrsc.org

Key research directions include:

Palladium-Catalyzed C–H Functionalization : Palladium catalysts are widely used for the C-H functionalization of pyridine rings and cyclopropane (B1198618) C(sp³)–H bonds. beilstein-journals.orgnih.govsioc-journal.cnnih.gov The development of specialized ligands, such as chiral mono-N-protected amino acids (MPAA), has enabled enantioselective functionalization, which is critical for producing chiral molecules. snnu.edu.cn These methods could be applied to selectively functionalize either the pyridine ring or the cyclopropyl (B3062369) group of this compound. However, the reactivity can be sensitive to the substitution pattern on the pyridine ring, and C-C bond activation of the cyclopropane can be a competing pathway under certain conditions. nih.gov

Organocatalytic Systems : Photochemical organocatalytic methods are emerging as a powerful strategy for the functionalization of pyridines. acs.org These systems can utilize pyridinyl radicals, generated via single-electron transfer (SET), to achieve positional selectivity that is distinct from classical Minisci-type reactions. acs.org A single dithiophosphoric acid catalyst, for example, can act as a Brønsted acid, a SET reductant, and a hydrogen atom abstractor, showcasing the efficiency of this approach. acs.org

First-Row Transition Metals : Catalysts based on abundant, less expensive first-row transition metals like cobalt and copper are gaining traction. numberanalytics.comrsc.org Cobalt-based catalysts, for instance, can facilitate direct C(sp³)–H functionalization under mild conditions, offering a sustainable alternative to precious metal catalysts. rsc.org

The development of these catalytic systems will allow chemists to precisely modify the this compound scaffold, introducing new functional groups to modulate its electronic, steric, and pharmacological properties.

| Catalytic System | Type of Functionalization | Key Features |

| Palladium(II) with Chiral Ligands | Enantioselective C(sp³)–H Arylation/Alkylation sioc-journal.cnsnnu.edu.cn | Enables creation of specific chiral centers; crucial for bioactive molecules. |

| Photochemical Organocatalysis | Radical C4-Allylation of Pyridines acs.org | Offers unique regioselectivity (C4) compared to traditional methods; avoids metals. |

| Rare-Earth Metal Catalysis | Ortho-C–H Alkylation beilstein-journals.org | High atom economy for adding olefins to the pyridine ring. |

| Cobalt-Based Catalysts | C(sp³)–H Functionalization rsc.org | Uses earth-abundant metals, offering mild and cost-effective reaction conditions. |

Advanced Materials Science Applications Beyond Small Molecule Therapeutics

While the primary focus for pyridine derivatives has been in pharmaceuticals and agrochemicals, their unique electronic properties make them attractive candidates for advanced materials. numberanalytics.combeilstein-journals.org The incorporation of the this compound motif into larger molecular architectures could lead to novel materials with applications in organic electronics and functional systems.

Future research in this area may explore:

Organic Electronics : Pyridine-containing compounds are investigated for use in organic electronic materials. researchgate.net The electron-deficient nature of the pyridine ring can be harnessed to create n-type organic semiconductors, which are essential for fabricating complementary logic circuits and p-n junctions. researchgate.net The this compound unit could be integrated into conjugated polymer backbones or used as a ligand in organometallic complexes for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).